N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine

Catalog No.
S2992966
CAS No.
400082-24-8
M.F
C22H19Cl2NOS2
M. Wt
448.42
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulf...

CAS Number

400082-24-8

Product Name

N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine

IUPAC Name

N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine

Molecular Formula

C22H19Cl2NOS2

Molecular Weight

448.42

InChI

InChI=1S/C22H19Cl2NOS2/c23-18-12-11-17(22(24)13-18)14-26-25-19(15-27-20-7-3-1-4-8-20)16-28-21-9-5-2-6-10-21/h1-13H,14-16H2

InChI Key

TUGYVFZACNTPNE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCC(=NOCC2=C(C=C(C=C2)Cl)Cl)CSC3=CC=CC=C3

solubility

not available

Specific Scientific Field: Medicinal Chemistry and Drug Development

Summary:

N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine is a novel compound synthesized through a multistep process involving 6-methyluracil and chloromethylthiiran. Its structure has been confirmed by X-ray analysis, NMR, and IR spectroscopy. This compound belongs to the class of amides of 1,2,3,4-tetrahydropyrimidinecarboxylic acids and features a thietane group as a substituent on the 6-methyluracil scaffold .

Experimental Procedure:

Results:

Specific Scientific Field: Organic Synthesis

Summary:

Thietane derivatives, such as N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine, find applications in organic synthesis. Their unique structural features make them attractive building blocks for designing new compounds with diverse properties .

Applications:

    Functional Group Introduction: Thietane groups can serve as versatile functional groups for introducing specific reactivity or stereochemistry into organic molecules.

    Ring Expansion Reactions: Thietane derivatives can participate in ring expansion reactions, leading to the formation of larger cyclic structures.

    Bioisosteric Replacement: Incorporating thietane moieties into existing drug scaffolds can enhance bioactivity or alter pharmacokinetic properties.

N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, methoxy group, and phenylsulfanyl substituents. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique chemical properties and biological activities. The molecular formula of this compound is C19H18Cl2N2S2O, indicating the presence of two chlorine atoms, sulfur atoms, and a nitrogen atom in its structure.

The chemical reactivity of N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine can be explored through various reactions typical for imines and compounds containing sulfur. Key reactions include:

  • Nucleophilic Addition: The imine functional group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of amines or other derivatives.
  • Reduction Reactions: Imines can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Condensation Reactions: The compound may participate in condensation reactions with carbonyl compounds to form larger molecular structures.

The synthesis of N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine typically involves multi-step organic synthesis techniques:

  • Formation of the Imine: The initial step involves the reaction between an appropriate aldehyde or ketone containing the dichlorophenyl group with a suitable amine.
  • Introduction of Sulfur Groups: The phenylsulfanyl groups can be introduced through electrophilic substitution or coupling reactions involving sulfur-containing reagents.
  • Methoxy Group Addition: The methoxy group can be added via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure may allow for the development of new pharmaceuticals targeting specific diseases.
  • Material Science: The compound could be used in the formulation of novel materials due to its chemical stability and reactivity.
  • Research: It serves as a valuable intermediate in organic synthesis for developing more complex molecules.

Interaction studies involving N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine would focus on its binding affinity to biological targets such as proteins or enzymes. Techniques like enzyme inhibition assays or receptor binding studies could elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Methoxy-N-(2-methyl-2-phenylpropyl)-1,2-benzothiazol-3-amineBenzothiazole coreExhibits potent anti-cancer activity
1-(2-Chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(pyrrolidin-1-yl)-1H-pyrazolePyrazole ringKnown for anti-inflammatory properties
N-(4-Chloro-3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]ureaUrea derivativeInhibits specific cancer cell lines

These compounds highlight the uniqueness of N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine due to its specific functional groups and potential applications in medicinal chemistry compared to others that may focus on different biological activities or mechanisms.

XLogP3

7.8

Dates

Last modified: 08-17-2023

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